molecular formula C16H13N5O3S B12537757 6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B12537757
M. Wt: 355.4 g/mol
InChI Key: CAALUDRXTQNRCV-UHFFFAOYSA-N
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Description

This compound belongs to the triazolothiadiazole class, characterized by a fused 1,2,4-triazole and 1,3,4-thiadiazole core. The 4-nitrophenyl group at position 6 and phenoxymethyl at position 3 introduce electron-withdrawing and aromatic substituents, respectively, which influence its electronic properties and biological interactions.

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

6-(4-nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13N5O3S/c22-21(23)12-8-6-11(7-9-12)15-19-20-14(17-18-16(20)25-15)10-24-13-4-2-1-3-5-13/h1-9,15,19H,10H2

InChI Key

CAALUDRXTQNRCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2NC(S3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound 6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate precursors followed by cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. The compound has been evaluated against various cancer cell lines. Notably:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects on human cancer cell lines. For instance, a study reported that derivatives of triazolo-thiadiazoles showed IC50 values ranging from 0.5 to 10 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .
  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of critical cellular pathways involved in tumor growth. These include the inhibition of thymidylate synthase and histone deacetylases (HDAC), which are essential for DNA synthesis and cell cycle regulation .

Other Biological Activities

Apart from its anticancer properties, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi. The presence of the nitrophenyl group is thought to enhance antimicrobial activity due to its electron-withdrawing properties .
  • Antioxidant Activity : Compounds containing triazole and thiadiazole moieties have been reported to possess antioxidant properties, which could provide protective effects against oxidative stress-related diseases .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsIC50/EC50 Values
Anticancer (MCF-7)Significant cytotoxicity0.5 - 10 µM
Anticancer (A549)Significant cytotoxicity0.5 - 10 µM
AntimicrobialEffective against various strainsVaries by strain
AntioxidantProtective effects against oxidative stressVaries by assay

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazolo-thiadiazole derivatives:

  • Study on MCF-7 Cells : A recent investigation assessed the effects of several derivatives on MCF-7 cells. The study found that compounds with a phenoxy group exhibited enhanced cytotoxicity compared to those without .
  • In Vivo Studies : Animal model studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models when administered at specific dosages .

Scientific Research Applications

Biological Activities

Research has indicated that 6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits several biological activities:

  • Anti-inflammatory Activity : Molecular docking studies have shown that the compound can bind effectively to p38 MAPK (Mitogen-Activated Protein Kinase), which is involved in inflammatory responses. The nitrophenyl group enhances binding affinity through hydrogen bonds and π-π interactions with key residues in the active site.
  • Antimicrobial Properties : Similar compounds within the thiadiazole and triazole classes have demonstrated significant antimicrobial activity against various pathogens. This suggests that 6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also possess similar properties .
  • Antitumor Potential : The compound's structural similarity to known anticancer agents implies potential antitumor activity. Studies on related triazole derivatives have shown cytotoxic effects against human cancer cell lines by inhibiting tubulin polymerization .

Synthesis of Derivatives

The synthesis of derivatives from 6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is crucial for enhancing its biological efficacy. Various methods have been explored to modify its structure for improved activity:

  • Modification of Substituents : Altering the phenyl or phenoxymethyl groups can significantly impact biological activity. For example:
    Compound NameStructural FeaturesBiological Activity
    6-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleLacks nitro groupModerate anti-inflammatory
    5-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleFluorophenyl instead of nitrophenylAntimicrobial
    7-Aryl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazinesAryl substituents varyAnticancer properties

These modifications can lead to derivatives with enhanced potency and selectivity against specific biological targets.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • A study on new triazolo-thiadiazine derivatives demonstrated promising in vitro anticoronavirus and antitumoral activities. The findings indicated that subtle structural changes could tune biological properties toward specific therapeutic applications .
  • Another investigation into thiadiazole derivatives highlighted their antimicrobial activities against various bacterial strains. These results support the potential for developing new antimicrobial agents based on the structural framework of 6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .

Chemical Reactions Analysis

3.1. General Reactions of Triazolo[3,4-b] thiadiazoles

These compounds can undergo various reactions typical for triazoles and thiadiazoles, including:

  • Nucleophilic Substitution : The thiadiazole ring can undergo nucleophilic substitution reactions, especially at the sulfur atom.

  • Electrophilic Substitution : The phenyl rings can undergo electrophilic substitution reactions, influenced by the nitro group.

  • Ring Opening and Closure : Under certain conditions, the thiadiazole ring can open and close, forming different derivatives.

3.2. Specific Reactions of 6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro- triazolo[3,4-b] thiadiazole

Given its structure, this compound is likely to participate in reactions that exploit the reactivity of its nitrophenyl and phenoxymethyl groups. For example:

  • Reduction of the Nitro Group : The nitro group can be reduced to an amine, potentially altering its biological activity.

  • Modification of the Phenoxymethyl Group : The phenoxymethyl group can be modified through reactions such as alkylation or acylation.

4.1. Anti-Inflammatory Activity

The compound has shown potential as an inhibitor of p38 MAPK, which is involved in inflammatory processes. This makes it a candidate for anti-inflammatory drug development.

4.2. Other Biological Activities

Related compounds have exhibited antimicrobial, anticancer, and antiviral properties, suggesting a broad spectrum of potential applications .

5.2. Biological Activity Data

CompoundBiological ActivityTest Methods
6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro- triazolo[3,4-b] thiadiazoleAnti-inflammatory (p38 MAPK inhibition)Molecular docking, in vitro assays

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Compound Name Substituents (Position 3/6) Key Biological Activities References
Target Compound 3-(phenoxymethyl), 6-(4-nitrophenyl) Not explicitly reported in evidence; inferred antimicrobial/anticancer potential
CPPT () 3-(phenoxymethyl), 6-(4-chlorophenyl) Antitumor activity in Ehrlich ascitic carcinoma (50 mg/kg dose)
CPNT () 3-(2-naphthoxymethyl), 6-(4-chlorophenyl-pyrazolyl) Superior antitumor activity (angiogenesis inhibition)
5e () 3-(3-fluorophenyl), 6-(adamantyl) Structural stability via C–H···F and π-π interactions
17c () 3-(3,4,5-trimethoxyphenyl), 6-(2-furanyl) Antimicrobial and anti-inflammatory properties

Key Insights :

  • Adamantyl vs. Aromatic Substituents: Adamantyl groups (e.g., in 5e) confer rigidity and hydrophobic interactions, while nitrophenyl/phenoxymethyl combinations may enhance solubility and membrane permeability .

Key Insights :

  • Microwave-assisted methods (e.g., ) improve yields (e.g., 85% for 5e) compared to traditional reflux .
  • POCl₃ is a common reagent for cyclization, but greener alternatives (e.g., solvent-free conditions in ) are emerging .

Physicochemical and Structural Properties

Spectroscopic and Crystallographic Data

  • Mass Spectrometry : Analogous compounds (e.g., compound 14 in ) show molecular ion peaks at m/z 326, while the target compound’s theoretical molecular weight is ~396 g/mol (C₁₉H₁₄N₆O₃S) .
  • Crystal Packing : Adamantyl derivatives (e.g., 5e) exhibit weak C–H···F interactions and π-π stacking, whereas the target’s nitro group may favor stronger dipole interactions .

Hirshfeld Surface Analysis ()

Anticancer Activity

  • CPNT () : 50 mg/kg dose increased mean survival time in mice by 45% (vs. cisplatin control). The target’s nitro group may enhance DNA intercalation or kinase inhibition .
  • Triazolothiadiazoles with Fluorophenyl Groups () : Demonstrated antiproliferative activity via mitochondrial apoptosis pathways .

Antimicrobial and Anti-Inflammatory Activity

  • 3,4,5-Trimethoxyphenyl Derivatives () : IC₅₀ < 10 µM against E. coli and S. aureus due to membrane disruption .
  • p38 MAPK Inhibitors (): 3-(2-chlorophenyl)-6-(4-methoxyphenoxymethyl) derivatives showed TNF-α suppression (IC₅₀ = 0.8 µM) .

Q & A

Q. What are the common synthetic routes for preparing 6-(4-nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and what are the critical reaction conditions to optimize yield?

The synthesis typically involves cyclocondensation of 4-amino-5-mercapto-1,2,4-triazole derivatives with aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃). For example, reacting 4-amino-5-mercapto-3-(4-nitrophenyl)-1,2,4-triazole with phenoxymethyl-substituted carboxylic acids under reflux in POCl₃ yields the target compound. Critical conditions include stoichiometric control (1:1 molar ratio of triazole to acid), reflux duration (6–8 hours), and post-reaction neutralization with aqueous NaOH to isolate the product . Purification via recrystallization (e.g., using ethanol or DMF) ensures >85% purity, as confirmed by HPLC .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure of this compound, and how can conflicting NMR or IR data be resolved?

  • 1H/13C NMR : Assigns proton environments (e.g., phenoxymethyl CH₂ at δ 4.8–5.2 ppm, aromatic protons at δ 7.0–8.5 ppm) and verifies substituent positions .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
  • X-ray Crystallography : Resolves ambiguities in NMR/IR data by providing absolute conformation, especially for diastereomers or tautomers. For example, crystal structures of analogous triazolo-thiadiazoles reveal planar triazole-thiadiazole fused rings . Conflicting data may arise from solvent effects or impurities; repeating measurements in deuterated DMSO or cross-validating with mass spectrometry (e.g., ESI-MS) is recommended .

Q. What in vitro biological assays are recommended to evaluate the antimicrobial or antifungal potential of this compound, based on structural analogs?

  • Antifungal Assays : Broth microdilution (CLSI M38/M44) against Candida albicans and Aspergillus fumigatus, with fluconazole as a positive control. Structural analogs inhibit fungal 14-α-demethylase (CYP51), a cytochrome P450 enzyme .
  • Antibacterial Screening : Agar diffusion against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Triazolo-thiadiazoles with nitrophenyl groups show MIC values of 8–32 µg/mL .
  • Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 100 µM is desirable) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with fungal cytochrome P450 enzymes like 14-α-demethylase?

  • Target Preparation : Retrieve the 14-α-demethylase structure (PDB: 3LD6) and prepare it via protein preparation workflows (e.g., removing water molecules, adding hydrogens).
  • Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and generate 3D conformers .
  • Docking Protocol : Use AutoDock Vina or Glide with a grid centered on the heme cofactor. Key interactions (e.g., π-π stacking with Phe228, hydrogen bonding with Tyr118) correlate with antifungal activity. Validation via MD simulations (100 ns) assesses binding stability .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the phenoxymethyl or nitrophenyl substituents in triazolo-thiadiazole derivatives?

  • Electron-Withdrawing Groups (EWGs) : Nitrophenyl enhances electrophilicity, improving CYP51 binding (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .
  • Phenoxymethyl Flexibility : Replacing phenoxymethyl with rigid groups (e.g., biphenyl) reduces antifungal activity, suggesting conformational mobility is critical for target engagement .
  • Fluorine Substitution : Fluorine at the phenyl ring (e.g., 2-fluorophenyl) increases metabolic stability (t₁/₂ > 4 hours in liver microsomes) and dipole moments, enhancing membrane permeability .

Q. In cases where experimental spectral data (e.g., 1H NMR splitting patterns) contradict computational predictions, what steps should researchers take to validate the structure?

  • Dynamic NMR Studies : Variable-temperature NMR (e.g., 25–80°C) can resolve splitting caused by slow conformational exchange (e.g., hindered rotation of the nitrophenyl group) .
  • DFT Calculations : Compare experimental NMR shifts with B3LYP/6-311+G(d,p)-derived chemical shifts. Deviations >0.5 ppm may indicate tautomerism or impurities .
  • Single-Crystal X-ray Diffraction : Definitive confirmation of regiochemistry and stereochemistry. For example, X-ray structures of triazolo-thiadiazoles show bond angles of 105–110° at the triazole-thiadiazole junction, consistent with optimized geometries .

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